molecular formula C34H42ClNO4 B1338123 Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride CAS No. 76811-96-6

Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride

Cat. No.: B1338123
CAS No.: 76811-96-6
M. Wt: 564.2 g/mol
InChI Key: XAGIKTXVRKZQRW-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride is a useful research compound. Its molecular formula is C34H42ClNO4 and its molecular weight is 564.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride, commonly referred to by its CAS number 76811-96-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antihistaminic effects. This compound is structurally related to fexofenadine, a well-known antihistamine used for treating allergic reactions.

Chemical Structure and Properties

The molecular formula of this compound is C34H42ClNO4C_{34}H_{42}ClNO_4, with a molecular weight of 564.15 g/mol. Its structure features a piperidine moiety, which is significant in pharmacological activity, particularly in the modulation of histamine receptors.

PropertyValue
Molecular FormulaC34H42ClNO4
Molecular Weight564.15 g/mol
CAS Number76811-96-6
LogP6.16
Polar Surface Area66.84 Å

Antihistaminic Properties

Research indicates that compounds like this compound exhibit significant antihistaminic activity. This activity is primarily attributed to their ability to antagonize H1 receptors, which play a crucial role in allergic responses.

  • Mechanism of Action : The compound acts as an antagonist at the H1 receptor sites, preventing histamine from exerting its effects on target tissues. This action helps alleviate symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion.
  • Comparative Studies : In comparative studies with fexofenadine, it was observed that both compounds share similar mechanisms but may differ in their side effect profiles and efficacy due to structural variations.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Animal Model Studies : In various animal models, the compound demonstrated a significant reduction in allergic symptoms when administered prior to exposure to allergens. These findings were consistent across multiple studies indicating its potential as an effective antihistamine.
  • Metabolic Studies : The metabolic pathways of this compound have been explored, revealing that it undergoes extensive first-pass metabolism similar to fexofenadine. This results in measurable plasma concentrations that correlate with its antihistaminic effects.

Safety and Toxicology

While the biological activity of this compound shows promise, safety assessments are crucial:

  • Toxicological Profiles : Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses.
  • Side Effects : Common side effects observed in clinical trials include mild sedation and gastrointestinal disturbances, typical of many antihistamines.

Properties

IUPAC Name

ethyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4.ClH/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,17-20,30,38H,4,11,16,21-25H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGIKTXVRKZQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513501
Record name Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76811-96-6
Record name Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, ethyl ester (15.0 g, 49.53 mmol) and α,α-diphenyl-4-piperidinemethanol (29.66 g, 106.4 mmol) in xylene (60 mL). Reflux for 5.5 hours, cool in an ice bath, filter and wash with cold xylenes (25 mL). Filter the filtrate though silica gel (20 g) and wash the gel with xylenes (40 mL). Add xylene (60 mL) and concentrated hydrochloric acid (6.45 g, 65.6 mmol) with stirring. Add additional xylenes (−40 mL) and stir for 2 hour. Filter, wash with xylene (50 mL), vacuum dry and slurry with a mixture of ethanol (60 mL) and hexane (120 mL) at 70-72° C. for 30 minutes. Filter, wash with 3:1 v/v solution of n-heptane/ethanol (30 mL) and dry to give the title compound as a light white solid (19.7 g, 70%); mp 206-208° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
70%

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